8-(Chloromethyl)imidazo[1,2-a]pyridine
Overview
Description
8-(Chloromethyl)imidazo[1,2-a]pyridine is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis
Imidazo[1,2-a]pyridines are considered as privileged structures because of their occurrence in many natural products . They are an important class of fused nitrogen-bridged heterocyclic compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridines include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Scientific Research Applications
Heterocyclic N-oxide Molecules in Organic Synthesis and Drug Applications
Heterocyclic N-oxide molecules, such as those derived from imidazole and pyridine, are pivotal in organic synthesis and medicinal chemistry due to their versatile synthetic intermediates and biological importance. These compounds are integral in forming metal complexes, designing catalysts, and facilitating asymmetric catalysis and synthesis. Notably, certain N-oxide derivatives exhibit significant biological activities, including anticancer, antibacterial, and anti-inflammatory effects, underscoring their potential in drug development investigations (Li et al., 2019).
Imidazo[1,2-b]pyridazine in Medicinal Chemistry
The scaffold of imidazo[1,2-b]pyridazine, closely related to 8-(Chloromethyl)imidazo[1,2-a]pyridine, is an important heterocyclic nucleus in medicinal chemistry. It has provided various bioactive molecules, including the kinase inhibitor ponatinib, prompting a resurgence in exploring new derivatives for therapeutic applications. This review underscores the structure-activity relationships (SAR) of imidazo[1,2-b]pyridazine-containing derivatives, offering insights for medicinal chemists in the quest for novel compounds with improved pharmacokinetic profiles and efficacy (Garrido et al., 2021).
Pyrimidine Appended Optical Sensors and Biological Applications
Compounds containing heteroatoms, including pyrimidine derivatives, are critical in organic chemistry for their roles in synthesizing optical sensors and biological applications. Pyrimidine derivatives, in particular, are noted for their exquisite sensing materials and a range of medicinal applications. Their ability to form coordination and hydrogen bonds makes them suitable as sensing probes, highlighting their significance in developing new optical sensors and therapeutic agents (Jindal & Kaur, 2021).
Imidazo[1,2-a]pyrimidines and Related Compounds
Imidazo[1,2-a]pyrimidines and their derivatives, which share structural similarities with 8-(Chloromethyl)imidazo[1,2-a]pyridine, have been synthesized and studied for their biological activities and secondary applications such as corrosion inhibition. This review aims to provide a comprehensive overview of the synthetic approaches to these heterocyclic moieties and their applications, hoping to inspire further research and development in this area (Kobak & Akkurt, 2022).
Future Directions
properties
IUPAC Name |
8-(chloromethyl)imidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c9-6-7-2-1-4-11-5-3-10-8(7)11/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWWHWXIZVRRNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C(=C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70616657 | |
Record name | 8-(Chloromethyl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70616657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Chloromethyl)imidazo[1,2-a]pyridine | |
CAS RN |
167883-99-0 | |
Record name | 8-(Chloromethyl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70616657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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